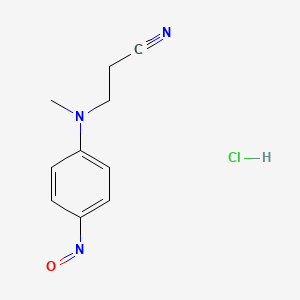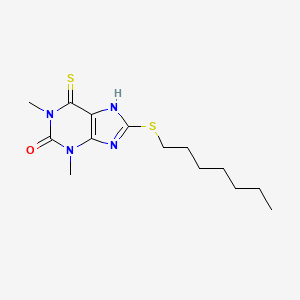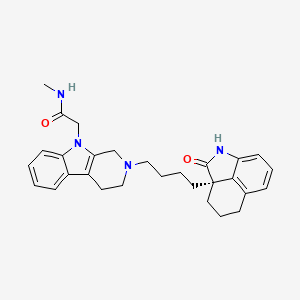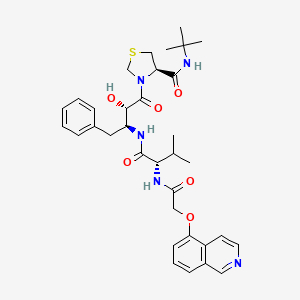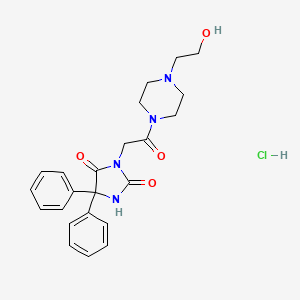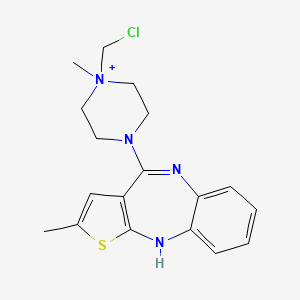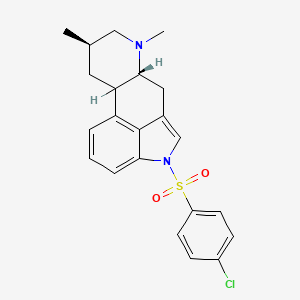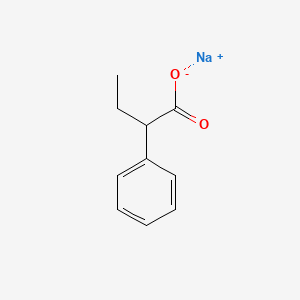![molecular formula C26H29Br2N3O5 B12768960 N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide CAS No. 923955-37-7](/img/structure/B12768960.png)
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.
Quinoline Derivative Synthesis: The quinoline moiety is prepared via a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reaction: The quinoline derivative is then coupled with the benzofuran core using a palladium-catalyzed cross-coupling reaction.
Morpholine Attachment: The morpholine group is introduced through a nucleophilic substitution reaction with an appropriate halogenated ethoxyquinoline intermediate.
Final Assembly: The final compound is assembled through a series of condensation and purification steps, followed by conversion to the dihydrobromide salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group attached to the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives of the morpholine moiety.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a model compound in the study of complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting VEGFR2, which is crucial in the study of angiogenesis and related biological processes.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit angiogenesis.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of VEGFR2. By binding to the kinase domain of VEGFR2, it prevents the receptor from phosphorylating its substrates, thereby blocking the downstream signaling pathways involved in angiogenesis. This inhibition can lead to reduced blood vessel formation, which is beneficial in the treatment of cancers that rely on angiogenesis for growth and metastasis .
Comparación Con Compuestos Similares
Similar Compounds
Sunitinib: Another VEGFR2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGFR2 among other kinases.
Axitinib: A selective inhibitor of VEGFR1, VEGFR2, and VEGFR3.
Uniqueness
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide is unique due to its specific structural features that confer high selectivity and potency towards VEGFR2. The presence of the morpholine group and the benzofuran core enhances its binding affinity and stability, making it a promising candidate for further development in therapeutic applications .
Propiedades
Número CAS |
923955-37-7 |
|---|---|
Fórmula molecular |
C26H29Br2N3O5 |
Peso molecular |
623.3 g/mol |
Nombre IUPAC |
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide |
InChI |
InChI=1S/C26H27N3O5.2BrH/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29;;/h3-8,15-16H,9-14H2,1-2H3,(H,27,30);2*1H |
Clave InChI |
NRWJIIGMYTVUSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


